1,2,3-Trimethyl-1H-indol-5-ylamine
Overview
Description
1,2,3-Trimethyl-1H-indol-5-ylamine is an organic compound belonging to the class of substituted indoles. Indoles are five-membered nitrogen-containing aromatic rings found in nature, with many important biological functions. This compound has a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol . It is used primarily in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-1H-indol-5-ylamine can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones under acidic conditions . This method is advantageous due to its operational simplicity and high yield.
Another method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence. This protocol is rapid, operationally straightforward, and generally high yielding. It uses aryl hydrazines, ketones, and alkyl halides as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. the Fischer indole synthesis and its variations are likely employed due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-1H-indol-5-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce different amine derivatives.
Scientific Research Applications
1,2,3-Trimethyl-1H-indol-5-ylamine is a versatile compound used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-1H-indol-5-ylamine is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets and pathways. These may include binding to specific receptors, modulating enzyme activity, or altering gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Another indole derivative with a single methyl group at the 1-position.
2-Methylindole: Similar to 1-Methylindole but with the methyl group at the 2-position.
3-Methylindole: Features a methyl group at the 3-position of the indole ring.
Uniqueness
1,2,3-Trimethyl-1H-indol-5-ylamine is unique due to the presence of three methyl groups at the 1st, 2nd, and 3rd positions of the indole ring and an amine group at the 5th position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1,2,3-trimethylindol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7-8(2)13(3)11-5-4-9(12)6-10(7)11/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLZBJGHQYCOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424646 | |
Record name | 1,2,3-Trimethyl-1H-indol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143797-94-8 | |
Record name | 1,2,3-Trimethyl-1H-indol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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